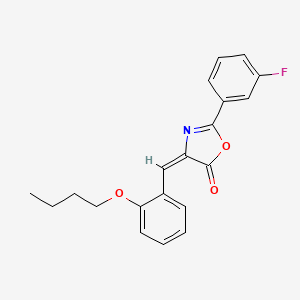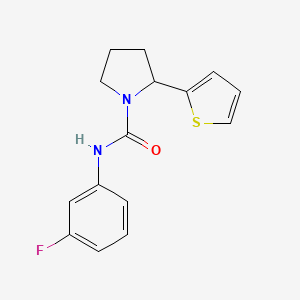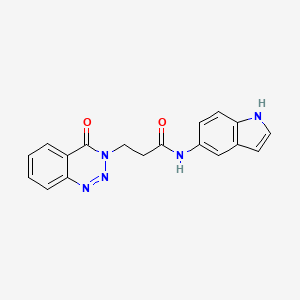![molecular formula C15H17N3O2 B4752344 N-(3-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4752344.png)
N-(3-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Overview
Description
N-(3-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, commonly known as MPPE, is an organic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. MPPE is a potent inhibitor of several enzymes, including tyrosine kinase and topoisomerase II, which makes it a promising candidate for cancer therapy.
Scientific Research Applications
MPPE has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPPE exerts its anti-cancer effects by inhibiting the activity of tyrosine kinase, which is a key enzyme involved in cell proliferation and survival. Additionally, MPPE has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and repair.
Mechanism of Action
The mechanism of action of MPPE involves the inhibition of tyrosine kinase and topoisomerase II. Tyrosine kinase is a key enzyme involved in cell proliferation and survival. MPPE binds to the ATP-binding site of tyrosine kinase and prevents its activation, thereby inhibiting cell growth and survival. Topoisomerase II is an essential enzyme involved in DNA replication and repair. MPPE binds to the DNA-binding site of topoisomerase II and prevents its activity, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
MPPE has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. Additionally, MPPE has been shown to have anti-inflammatory and antioxidant effects. It reduces the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
MPPE has several advantages for lab experiments. It is a potent inhibitor of tyrosine kinase and topoisomerase II, which makes it a valuable tool for studying the role of these enzymes in various diseases. Additionally, MPPE has been shown to have anti-inflammatory and antioxidant effects, which makes it a useful tool for studying the pathogenesis of various diseases. However, MPPE has some limitations. It is a relatively new compound, and its safety profile has not been fully established. Additionally, the optimal dosage and duration of treatment have not been determined.
Future Directions
There are several future directions for the research on MPPE. One potential direction is to study its use in combination with other chemotherapy agents to enhance its anti-cancer effects. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of treatment and to establish the safety profile of MPPE.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(14-8-3-4-9-16-14)17-15(19)18-12-6-5-7-13(10-12)20-2/h3-11H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDHOLAYOQEMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4752265.png)
![N-{2-[5-(2-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}benzamide](/img/structure/B4752275.png)
![2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4752288.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4752306.png)


![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4752328.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4752336.png)

![4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate](/img/structure/B4752347.png)
![2-(4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4752348.png)

![N-[(butylamino)carbonyl]-2,4,6-trichloronicotinamide](/img/structure/B4752371.png)
